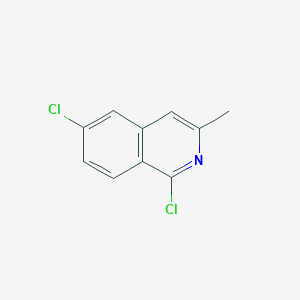

1,6-Dichloro-3-methylisoquinoline

Description

1,6-Dichloro-3-methylisoquinoline is a halogenated isoquinoline derivative characterized by chlorine atoms at positions 1 and 6 and a methyl group at position 2. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, widely studied for their pharmacological and synthetic utility. This compound’s structural features distinguish it from other isoquinoline derivatives, such as those with methoxy, hydroxy, or sulfonyl substituents, which are more commonly reported in the literature.

Properties

Molecular Formula |

C10H7Cl2N |

|---|---|

Molecular Weight |

212.07 g/mol |

IUPAC Name |

1,6-dichloro-3-methylisoquinoline |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3 |

InChI Key |

AUPIYJWQNPEJEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)C(=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dichloro-3-methylisoquinoline can be synthesized through various methods. One common method involves the chlorination of 3-methylisoquinoline using reagents such as N-chlorosuccinimide in the presence of benzoyl peroxide . Another approach is the aza-Diels–Alder reaction, where 3-dichloromethyl-1,2,4-triazines react with 1,2-dehydrobenzene to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of iron-containing catalysts, such as ferrocene or tris(acetylacetonato)iron(III), has been reported to enhance the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

1,6-Dichloro-3-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include reduced isoquinoline derivatives.

Scientific Research Applications

1,6-Dichloro-3-methylisoquinoline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,6-Dichloro-3-methylisoquinoline involves its interaction with various molecular targets. The chlorine atoms and the methyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atoms in this compound deactivate the aromatic ring, contrasting with methoxy (OMe) or hydroxy (OH) groups in analogs like 6d and LA, which activate the ring for electrophilic substitution . Steric Impact: The methyl group at position 3 in the target compound introduces steric hindrance absent in 6d and LA, which have substituents only at positions 1, 6, and 5.

Structural Flexibility: The dihydroisoquinoline analogs (e.g., 6d, LA) feature a partially saturated ring, increasing conformational flexibility compared to the fully aromatic target compound. This may influence binding to biological targets or catalytic sites.

The target compound lacks such polar groups, suggesting lower aqueous solubility .

Spectral and Reactivity Differences

- NMR Shifts: In LA, the N-oxide group causes distinctive chemical shifts (e.g., δC 138.9 for C-1 and δC 57.9 for C-3) due to electron redistribution . By contrast, the chlorine substituents in this compound would likely downshift adjacent carbon signals in ¹³C NMR.

- Reactivity : Chlorine atoms enable nucleophilic aromatic substitution or Suzuki coupling, whereas methoxy groups in 6d or hydroxyl groups in LA favor oxidation or ether cleavage reactions.

Biological Activity

1,6-Dichloro-3-methylisoquinoline is a compound belonging to the isoquinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C_10H_7Cl_2N

- Molecular Weight : Approximately 215.08 g/mol

The compound features two chlorine atoms at the 1 and 6 positions and a methyl group at the 3 position of the isoquinoline ring. This specific substitution pattern influences its biological activity.

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds within this class can effectively inhibit the growth of various pathogens, including bacteria and fungi. For example:

| Pathogen Type | Compound Activity |

|---|---|

| Bacteria | Inhibition of growth in Staphylococcus aureus and Escherichia coli |

| Fungi | Effective against Candida albicans |

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Research highlights its ability to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival.

- Case Study : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of human cancer.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Isoquinoline derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Binding : It can bind to specific receptors that regulate cell growth and apoptosis.

- Oxidative Stress Modulation : The compound may reduce oxidative stress by enhancing antioxidant defenses.

Research Findings

Recent studies have elucidated the pharmacological potential of this compound:

- In Vitro Studies : Demonstrated cytotoxicity against cancer cell lines with IC50 values in the low micromolar range.

- In Vivo Studies : Showed efficacy in reducing inflammation in animal models of arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.